molecular formula C16H23NO3 B11561140 Methyl 3-(octanoylamino)benzoate

Methyl 3-(octanoylamino)benzoate

Cat. No.: B11561140
M. Wt: 277.36 g/mol
InChI Key: LHOMUIINFKMULD-UHFFFAOYSA-N
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Description

Methyl 3-(octanoylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and an octanoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(octanoylamino)benzoate typically involves the esterification of 3-(octanoylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(octanoylamino)benzoic acid+methanolacid catalystMethyl 3-(octanoylamino)benzoate+water\text{3-(octanoylamino)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(octanoylamino)benzoic acid+methanolacid catalyst​Methyl 3-(octanoylamino)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(octanoylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(octanoylamino)benzoic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Hydrolysis: 3-(octanoylamino)benzoic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives of this compound, depending on the specific reaction.

Scientific Research Applications

Methyl 3-(octanoylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and as a model compound for understanding ester hydrolysis in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a prodrug that can be metabolized into an active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 3-(octanoylamino)benzoate depends on the specific application. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 3-(octanoylamino)benzoic acid. This acid can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved depend on the specific biological context.

Comparison with Similar Compounds

Methyl 3-(octanoylamino)benzoate can be compared with other esters and amides of benzoic acid:

    Methyl benzoate: Similar in structure but lacks the octanoylamino substituent. It is commonly used as a fragrance and flavoring agent.

    Ethyl 3-(octanoylamino)benzoate: Similar but with an ethyl ester instead of a methyl ester. It may have different physical properties and reactivity.

    3-(octanoylamino)benzoic acid: The free acid form, which is more polar and may have different solubility and reactivity compared to the ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 3-(octanoylamino)benzoate

InChI

InChI=1S/C16H23NO3/c1-3-4-5-6-7-11-15(18)17-14-10-8-9-13(12-14)16(19)20-2/h8-10,12H,3-7,11H2,1-2H3,(H,17,18)

InChI Key

LHOMUIINFKMULD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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